2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the structural features of benzotriazole and tetrahydroisoquinoline Benzotriazole is known for its versatility in synthetic chemistry, while tetrahydroisoquinoline is a core structure in many natural and synthetic compounds with significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of benzotriazole derivatives with tetrahydroisoquinoline precursors. One common method involves the use of 1-hydroxymethylbenzotriazole and tryptamine in ethanol under reflux conditions . The reaction yields a crystalline product that can be purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the benzotriazole ring or the tetrahydroisoquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol, dioxane, and the use of catalysts or microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV filters
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological targets through non-covalent interactions. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.
Tetrahydroisoquinoline: A core structure in many natural products and synthetic drugs with diverse biological activities.
N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydro-β-carboline: Similar in structure and used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-6-14-11-19(10-9-13(14)5-1)12-20-16-8-4-3-7-15(16)17-18-20/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINTAQDYVPEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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